molecular formula C8H15NO B13175121 4-Amino-1-cyclobutylbutan-1-one

4-Amino-1-cyclobutylbutan-1-one

Cat. No.: B13175121
M. Wt: 141.21 g/mol
InChI Key: LUSAQKDYPKTLGJ-UHFFFAOYSA-N
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Description

4-Amino-1-cyclobutylbutan-1-one is an organic compound with the molecular formula C8H15NO It is a cycloalkane derivative, characterized by the presence of an amino group and a ketone group on a cyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-cyclobutylbutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with butanone in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically heated to promote the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding the reactants into a reactor and collecting the product. This approach minimizes the risk of side reactions and allows for better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-cyclobutylbutan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride can be used to introduce halogen atoms into the molecule.

Major Products Formed

    Oxidation: Formation of 4-nitro-1-cyclobutylbutan-1-one.

    Reduction: Formation of 4-amino-1-cyclobutylbutanol.

    Substitution: Formation of halogenated derivatives such as 4-chloro-1-cyclobutylbutan-1-one.

Scientific Research Applications

4-Amino-1-cyclobutylbutan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclobutylbutan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylamine: Similar in structure but lacks the ketone group.

    1-Cyclobutylbutan-1-one: Similar in structure but lacks the amino group.

    4-Amino-1-cyclobutylbutanol: Similar in structure but has an alcohol group instead of a ketone group.

Uniqueness

4-Amino-1-cyclobutylbutan-1-one is unique due to the presence of both an amino group and a ketone group on a cyclobutyl ring

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

4-amino-1-cyclobutylbutan-1-one

InChI

InChI=1S/C8H15NO/c9-6-2-5-8(10)7-3-1-4-7/h7H,1-6,9H2

InChI Key

LUSAQKDYPKTLGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)CCCN

Origin of Product

United States

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